2-Phenyl-4-nitroanisol

Description

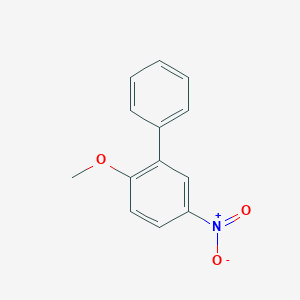

2-Phenyl-4-nitroanisole is a nitroaromatic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) substituted on a benzene ring, with an additional phenyl group at the ortho position relative to the methoxy group. Nitroaromatic compounds are widely used in pharmaceuticals, agrochemicals, and dyes due to their electron-withdrawing substituents, which enhance stability and facilitate electrophilic substitution reactions .

Properties

IUPAC Name |

1-methoxy-4-nitro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVBQSMLKLCRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423753 | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-75-8 | |

| Record name | 2-Methoxy-5-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. For 2-phenylanisole, steric hindrance from the ortho-phenyl group limits nitration to the para position, yielding this compound as the major product.

Key Parameters :

Challenges and Optimizations

-

Byproduct Formation : Minor amounts of 2-phenyl-2-nitroanisole may form due to steric effects. Chromatographic purification or recrystallization from ethanol/water mixtures is required.

-

Scale-Up Considerations : Exothermic nitration necessitates controlled addition rates and cooling, as demonstrated in analogous nitrations of methoxy-substituted aromatics.

Multi-Step Synthesis via Intermediate Protection

A protection-deprotection strategy can enhance regioselectivity, particularly if functional group incompatibilities arise. This method involves:

Acetylation of 2-Phenylphenol

-

Starting Material : 2-Phenylphenol is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2-phenylanisole.

-

Nitration : The resultant 2-phenylanisole is nitrated as described in Section 1.

Advantages :

-

Methylation simplifies handling compared to phenolic precursors.

-

High yields (>75%) are achievable under optimized conditions.

Coupling-Based Approaches

Suzuki-Miyaura Cross-Coupling

A biphenyl framework can be constructed via palladium-catalyzed coupling between a halogenated nitroanisole and a phenylboronic acid. For example:

-

Substrate Preparation : 4-Nitro-2-iodoanisole serves as the electrophilic partner.

-

Coupling Reaction : React with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture.

Reaction Equation :

Ullmann Coupling

Copper-mediated coupling between 2-bromoanisole and iodobenzene at elevated temperatures (150–200°C) forms the biphenyl backbone. Subsequent nitration introduces the nitro group.

Limitations :

-

High temperatures promote side reactions.

-

Lower regioselectivity compared to Suzuki coupling.

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Nitration | 60–70% | Low | High | High |

| Protection-Deprotection | 75–85% | Moderate | Very High | Moderate |

| Suzuki Coupling | 70–80% | High | High | Low |

| Ullmann Coupling | 50–60% | High | Moderate | Low |

Notes :

-

Direct nitration is preferred for industrial-scale production due to its simplicity.

-

Suzuki coupling offers superior regioselectivity but requires expensive catalysts.

Physicochemical Properties and Characterization

This compound exhibits the following properties:

-

Molecular Weight : 229.23 g/mol

-

Density : 1.202 g/cm³

-

Boiling Point : 355.7°C

-

Flash Point : 156.1°C

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-nitroanisol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution reactions. For example, reaction with potassium cyanide can lead to the formation of isopurpuric acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Potassium cyanide in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Nucleophilic Aromatic Substitution: Isopurpuric acid derivatives.

Reduction: 2-Phenyl-4-aminoanisole.

Oxidation: 2-Phenyl-4-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Phenyl-4-nitroanisol serves as a valuable intermediate in organic synthesis. Its nitro and methoxy groups make it a versatile building block for the development of more complex molecules.

Table 1: Key Reactions Involving this compound

These reactions highlight the compound's role in synthesizing functionalized aromatic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its potential as a precursor for biologically active compounds.

Case Study: Anti-inflammatory Agents

Recent studies have explored the use of derivatives of this compound as anti-inflammatory agents. The synthesis of N-trifluoroalkyl anilines from nitroarenes has shown promise in developing new anti-influenza medications, indicating the compound's relevance in therapeutic applications .

Material Science

In material science, this compound is investigated for its properties as a dye precursor and its potential use in electronic materials.

Table 2: Material Science Applications

The ability to modify its structure allows researchers to tailor properties suitable for specific applications in dye chemistry and electronic devices.

Environmental Monitoring

Another significant application of this compound is in environmental monitoring, particularly as a marker for oxidation products in fats and oils.

Case Study: Detection of Oxidation Products

Research indicates that para-nitroanisole can be used effectively to detect unsaturated aldehydes resulting from lipid oxidation, making it valuable for quality control in food products .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-nitroanisol involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Phenyl-4-nitroanisole with structurally related compounds, focusing on substituent positions, functional groups, and molecular properties.

Physicochemical Properties

- Its para-substituted nitro and methoxy groups create strong electron-withdrawing effects, reducing solubility in polar solvents .

- 2-Chloro-4-nitrophenol: Exhibits acidic properties due to the hydroxyl group (pKa ~4.5 estimated). The chloro and nitro groups further enhance acidity and reactivity in electrophilic substitutions .

- 4-Fluoro-2-nitroaniline: The amino group (-NH₂) increases basicity, while the fluoro and nitro groups direct further substitution reactions to specific ring positions .

Key Research Findings

Substituent Effects on Solubility : Para-substituted nitroanisoles (e.g., 4-nitroanisole) exhibit lower aqueous solubility compared to ortho isomers due to symmetrical electron withdrawal, which reduces dipole moments .

Steric vs.

Reduction Reactivity : Nitro groups in these compounds are readily reduced to amines (-NH₂), a key step in producing aniline derivatives for pharmaceuticals. Electron-withdrawing substituents (e.g., -Cl, -F) accelerate this process .

Biological Activity

2-Phenyl-4-nitroanisol, a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 15854-75-8

The compound features a nitro group (–NO) and a methoxy group (–OCH) on a phenyl ring, contributing to its reactivity and biological potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in well-known drugs like metronidazole .

- Anticancer Properties : Research indicates that nitro compounds can exhibit anticancer effects through various pathways, including the induction of apoptosis in cancer cells. The nitro group may enhance the compound's ability to interact with cellular targets involved in tumor progression.

- Anti-inflammatory Effects : Nitro compounds have been shown to modulate inflammatory responses. They can interact with signaling pathways and inhibit pro-inflammatory mediators, which suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 20 µM, indicating significant antimicrobial potential. The compound was activated intracellularly, leading to the production of cytotoxic species that target bacterial DNA .

Case Study: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt mitochondrial membrane potential was noted as a critical factor in its anticancer activity.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound:

- Toxicity Studies : Toxicological assessments indicate that high doses may lead to adverse effects, including hepatotoxicity and reduced survival rates in animal models .

- Metabolism : The metabolism of this compound involves conversion into various metabolites, some of which may possess different biological activities or toxicity profiles .

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

- Development of Derivatives : Modifying the chemical structure may enhance its biological activities or reduce toxicity.

- Clinical Trials : Further studies are needed to evaluate its efficacy and safety in clinical settings.

- Mechanistic Studies : Understanding the detailed mechanisms behind its biological activities can aid in the development of targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-4-nitroanisole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of nitroaromatic compounds like 2-Phenyl-4-nitroanisole typically involves electrophilic aromatic nitration. For regioselective nitration at the 4-position, use a directing group (e.g., methoxy in anisole derivatives) to guide nitro group placement. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like ortho-substitution. Post-synthesis purification via recrystallization (e.g., ethanol/water) enhances purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) and confirm yield via gravimetric analysis .

Q. What spectroscopic techniques are most effective for characterizing 2-Phenyl-4-nitroanisole, and how should data interpretation account for structural features?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). The nitro group (-NO₂) deshields adjacent protons, causing splitting patterns in aromatic protons (e.g., meta-coupling between H-3 and H-5).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 245.082 (calculated for C₁₃H₁₂NO₃).

- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .

Q. How does the nitro group influence the stability of 2-Phenyl-4-nitroanisole under varying storage conditions?

- Methodological Answer : The nitro group increases susceptibility to photodegradation. Store the compound in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm). For long-term stability, avoid exposure to reducing agents or alkaline conditions, which may reduce the nitro group to an amine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 2-Phenyl-4-nitroanisole synthesis?

- Methodological Answer : The methoxy group acts as an ortho/para-directing group via resonance donation. Steric hindrance from the phenyl substituent at the 2-position disfavors ortho-nitration, leading to para-selectivity. Computational modeling (e.g., DFT calculations using Gaussian) can map electron density distributions and transition states to validate regioselectivity. Compare experimental results with substituent effect parameters (σ⁺ values) to refine reaction pathways .

Q. How can researchers resolve contradictions in observed reactivity of 2-Phenyl-4-nitroanisole under varying catalytic conditions?

- Methodological Answer : Conflicting reactivity data (e.g., unexpected reduction products) may arise from catalyst-surface interactions or solvent effects. Use controlled experiments:

- Vary catalysts (e.g., Pd/C vs. Raney Ni) in hydrogenation studies.

- Test solvent polarity (e.g., DMF vs. THF) to assess solvation effects on transition states.

- Employ kinetic analysis (Arrhenius plots) to identify rate-limiting steps.

Cross-reference with literature on analogous nitroarenes to isolate variables .

Q. What strategies mitigate batch-to-batch variability in 2-Phenyl-4-nitroanisole synthesis for reproducible research outcomes?

- Methodological Answer :

- Quality Control : Implement in-process monitoring (e.g., inline FTIR) to track nitro group incorporation.

- Purification : Use preparative HPLC (C18 column, isocratic elution) to isolate high-purity batches (>98% by GC).

- Documentation : Adhere to FAIR data principles—publish raw NMR/HRMS data in repositories like Zenodo to enable cross-lab validation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for 2-Phenyl-4-nitroanisole across studies?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., deuterated vs. non-deuterated solvents shifting NMR peaks) or impurities.

- Resolution : Re-run spectra under standardized conditions (e.g., CDCl₃ for NMR).

- Collaboration : Share samples with independent labs for blind validation.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational tools are recommended for modeling the electronic properties of 2-Phenyl-4-nitroanisole?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to compute HOMO/LUMO energies and electrostatic potential maps.

- Molecular Dynamics : GROMACS for simulating solvation effects on reactivity.

- Docking Studies : AutoDock Vina to predict interactions with biological targets (e.g., enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.